N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H15N3O3S2 and its molecular weight is 349.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : this compound
- CAS Number : 2034313-81-8
- Molecular Formula : C15H15N3O3S2
- Molecular Weight : 349.4 g/mol
Antimicrobial Activity
Research has indicated that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole have been tested against various bacterial strains using agar well diffusion methods. Studies show that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria effectively, suggesting their potential as antibiotics .
Compound | Activity | Reference |
---|---|---|
Thiadiazole Derivatives | Moderate to good antibacterial efficacy | |
N-(Substituted thiadiazole) | Effective against drug-resistant bacteria |
Anti-inflammatory Effects
Thiadiazole derivatives have also been studied for their anti-inflammatory properties. In vitro assays demonstrated that these compounds could significantly reduce inflammation by inhibiting protein denaturation processes. The compounds showed a notable ability to stabilize proteins in the presence of denaturing agents, which is crucial for therapeutic applications targeting inflammatory diseases .
Anticancer Potential
The anticancer activity of this compound has been evaluated in various studies. One study reported that similar thiadiazole compounds could inhibit c-Met phosphorylation and induce apoptosis in cancer cell lines. The structure–activity relationship (SAR) studies indicated that modifications to the thiadiazole ring could enhance potency against specific cancer types .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds with thiadiazole structures often act as inhibitors of key enzymes involved in cellular signaling pathways, particularly those linked to cancer proliferation.
- Modulation of Protein Interactions : The ability to stabilize proteins under stress conditions suggests that these compounds may alter protein-protein interactions, providing a therapeutic advantage in inflammatory conditions.
- Antimicrobial Action : The mechanism behind the antimicrobial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Case Studies and Research Findings
-
Study on Antibacterial Activity :
A comparative study evaluated the antibacterial efficacy of various thiadiazole derivatives against resistant strains of bacteria. Results indicated that certain modifications significantly enhanced activity compared to traditional antibiotics like ciprofloxacin . -
Investigation into Anti-inflammatory Properties :
In vitro studies using bovine serum albumin demonstrated that the compound could prevent protein denaturation effectively, suggesting a promising avenue for developing anti-inflammatory drugs . -
Anticancer Efficacy Assessment :
A recent study focused on the anticancer properties of thiadiazole derivatives against human cancer cell lines revealed promising IC50 values, indicating potential for further development as targeted cancer therapies .
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S2/c19-5-6-21-13(14-2-1-7-22-14)9-16-15(20)10-3-4-11-12(8-10)18-23-17-11/h1-4,7-8,13,19H,5-6,9H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKUNNXEGCDYLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C2=CC3=NSN=C3C=C2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.